molecular formula C23H23N5O B2716990 N-(4-((2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide CAS No. 890620-19-6

N-(4-((2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide

Cat. No.: B2716990
CAS No.: 890620-19-6
M. Wt: 385.471
InChI Key: JKZPMGXFXDGQOR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt . In addition, 1,3,4-thiadiazoles and 1,3-thiazoles were acquired in a decent yield via the reaction of substituted thiourea with the appropriate hydrazonoyl chlorides and halogenated ketenes .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectra can be recorded on a FTIR-8201 spectrophotometer . Additionally, 1H NMR and 13C NMR spectra can be measured in deuterated dimethyl sulfoxide (DMSO-d6) using a Mercury VX-300 NMR spectrometer .


Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various analytical techniques. For instance, HRMS analyses can be acquired on an Agilent Q-TOF-Mass Spectrometer 6540-UHD and carried out in the ESI techniques at 70 eV .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the compound has a molecular formula of C23H23N5O and an average mass of 385.462 Da .

Scientific Research Applications

Radioligand Development for Imaging

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives structurally related to the compound of interest, has been reported for selective ligands of the translocator protein (18 kDa). This includes the synthesis of DPA-714, designed with a fluorine atom for labeling with fluorine-18, facilitating in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Potential Antiasthma Agents

Triazolo[1,5-c]pyrimidines, synthesized through a process involving pyrimidinones and showing mediator release inhibitory activity, indicate potential applications as antiasthma agents. This highlights the versatility of pyrazolo[1,5-a]pyrimidine derivatives in developing therapeutic agents for respiratory conditions (Medwid et al., 1990).

Inhibition of cGMP Specific Phosphodiesterase

Derivatives of 6-phenylpyrazolo[3,4-d]pyrimidones, exhibiting specific inhibition of cGMP specific (type V) phosphodiesterase, demonstrate the compound class's potential in addressing hypertension and related cardiovascular conditions. This highlights the therapeutic potential of structurally similar compounds in vascular diseases (Dumaitre & Dodic, 1996).

Anti-Inflammatory and Antimicrobial Applications

Research has also focused on synthesizing novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase agents, illustrating the broad spectrum of potential therapeutic applications of compounds within this chemical family. This underscores the versatility of pyrazolo[1,5-a]pyrimidine derivatives in developing treatments for inflammation-related conditions and cancer (Rahmouni et al., 2016).

Future Directions

The future directions in the research of this compound could involve further investigation of its anticancer potential. The compound could be evaluated against a panel of cancer cell lines . Further mechanistic studies could reveal that these compounds arrest cancer cell growth by EGFR/STAT3 inhibition .

Mechanism of Action

Properties

IUPAC Name

N-[4-[(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O/c1-4-20-22(17-8-6-5-7-9-17)23-24-15(2)14-21(28(23)27-20)26-19-12-10-18(11-13-19)25-16(3)29/h5-14,26H,4H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZPMGXFXDGQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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